Cas no 872271-47-1 (6-Sulfanylidene-1H-pyridine-3-carbothioamide)

6-Sulfanylidene-1H-pyridine-3-carbothioamide is a sulfur-containing heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Its structure features a pyridine core functionalized with both a thione (C=S) and a carbothioamide (C(=S)-NH₂) group, offering versatile reactivity for nucleophilic or electrophilic transformations. The compound's dual thione functionality may enhance metal-chelating properties, making it useful in coordination chemistry or catalyst design. Its heterocyclic scaffold is of interest in pharmaceutical research, particularly for developing bioactive molecules targeting sulfur-dependent enzymes or receptors. The presence of multiple sulfur atoms could also contribute to unique electronic properties, potentially useful in materials science applications. Careful handling is advised due to the reactivity of thioamide and thione groups.
6-Sulfanylidene-1H-pyridine-3-carbothioamide structure
872271-47-1 structure
Product Name:6-Sulfanylidene-1H-pyridine-3-carbothioamide
CAS No:872271-47-1
MF:C6H6N2S2
MW:170.255238056183
CID:5964269
PubChem ID:129934302
Update Time:2025-10-29

6-Sulfanylidene-1H-pyridine-3-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • EN300-7460227
    • 872271-47-1
    • 6-sulfanylpyridine-3-carbothioamide
    • 6-Sulfanylidene-1H-pyridine-3-carbothioamide
    • Inchi: 1S/C6H6N2S2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9)
    • InChI Key: QAFPROLFUYFWAR-UHFFFAOYSA-N
    • SMILES: S=C1C=CC(C(N)=S)=CN1

Computed Properties

  • Exact Mass: 169.99724055g/mol
  • Monoisotopic Mass: 169.99724055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 102Ų

6-Sulfanylidene-1H-pyridine-3-carbothioamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7460227-0.05g
6-sulfanylpyridine-3-carbothioamide
872271-47-1 95%
0.05g
$101.0 2024-05-23
Enamine
EN300-7460227-0.1g
6-sulfanylpyridine-3-carbothioamide
872271-47-1 95%
0.1g
$152.0 2024-05-23
Enamine
EN300-7460227-0.25g
6-sulfanylpyridine-3-carbothioamide
872271-47-1 95%
0.25g
$216.0 2024-05-23
Enamine
EN300-7460227-0.5g
6-sulfanylpyridine-3-carbothioamide
872271-47-1 95%
0.5g
$407.0 2024-05-23
Enamine
EN300-7460227-1.0g
6-sulfanylpyridine-3-carbothioamide
872271-47-1 95%
1.0g
$528.0 2024-05-23
Enamine
EN300-7460227-2.5g
6-sulfanylpyridine-3-carbothioamide
872271-47-1 95%
2.5g
$1034.0 2024-05-23
Enamine
EN300-7460227-5.0g
6-sulfanylpyridine-3-carbothioamide
872271-47-1 95%
5.0g
$1530.0 2024-05-23
Enamine
EN300-7460227-10.0g
6-sulfanylpyridine-3-carbothioamide
872271-47-1 95%
10.0g
$2269.0 2024-05-23
1PlusChem
1P028HNX-50mg
6-sulfanylpyridine-3-carbothioamide
872271-47-1 95%
50mg
$182.00 2024-04-21
1PlusChem
1P028HNX-100mg
6-sulfanylpyridine-3-carbothioamide
872271-47-1 95%
100mg
$243.00 2024-04-21

6-Sulfanylidene-1H-pyridine-3-carbothioamide Related Literature

Additional information on 6-Sulfanylidene-1H-pyridine-3-carbothioamide

Introduction to 6-Sulfanylidene-1H-pyridine-3-carbothioamide (CAS No. 872271-47-1)

6-Sulfanylidene-1H-pyridine-3-carbothioamide, identified by the Chemical Abstracts Service Number (CAS No.) 872271-47-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic thioamides, which are widely recognized for their versatile applications in medicinal chemistry, particularly in the development of bioactive molecules. The structural framework of 6-Sulfanylidene-1H-pyridine-3-carbothioamide incorporates a pyridine core substituted with a sulfanyl group and a carbothioamide moiety, making it a promising candidate for further exploration in drug discovery and molecular design.

The significance of 6-Sulfanylidene-1H-pyridine-3-carbothioamide lies in its unique chemical properties and potential biological activities. The presence of the sulfanyl group (–S–) and the carbothioamide functional group (–C(=S)NH2) contributes to its reactivity and interaction with biological targets. In recent years, there has been growing interest in sulfanyl-containing compounds due to their role as key intermediates in the synthesis of various pharmacologically active agents. These compounds have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties, among others.

One of the most compelling aspects of 6-Sulfanylidene-1H-pyridine-3-carbothioamide is its utility as a building block in the synthesis of more complex molecules. The pyridine ring is a common scaffold in many drugs and natural products, providing a stable backbone for further functionalization. The sulfanyl group and carbothioamide moiety introduce specific reactivity patterns that can be exploited to design molecules with tailored biological activities. This makes 6-Sulfanylidene-1H-pyridine-3-carbothioamide a valuable asset in the chemist's arsenal for developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 6-Sulfanylidene-1H-pyridine-3-carbothioamide interacts with biological targets. These studies have revealed that the sulfanyl group can engage in hydrogen bonding and hydrophobic interactions with protein surfaces, while the carbothioamide moiety can form stable complexes with nucleic acids. Such insights are crucial for rational drug design, as they provide a basis for predicting the binding affinity and selectivity of derivatives of this compound.

The synthesis of 6-Sulfanylidene-1H-pyridine-3-carbothioamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate pyridine derivatives and sulfur-containing reagents, followed by functional group transformations to introduce the carbothioamide moiety. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, making it feasible to produce 6-Sulfanylidene-1H-pyridine-3-carbothioamide on a larger scale.

In addition to its synthetic utility, 6-Sulfanylidene-1H-pyridine-3-carbothioamide has been explored in various biological assays to assess its potential therapeutic effects. Preliminary studies have shown that derivatives of this compound exhibit promising activity against certain pathogens and cancer cell lines. These findings warrant further investigation into the structure-activity relationships (SAR) of sulfanyl-containing pyridine thioamides, which could lead to the discovery of new drugs with improved efficacy and reduced side effects.

The role of 6-Sulfanylidene-1H-pyridine-3-carbothioamide in medicinal chemistry is further underscored by its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns. HTS is a powerful technique for identifying lead compounds with desirable biological properties rapidly and efficiently. By including 6-Sulfanylidene-1H-pyridine-3-carbothioamide or its derivatives in such screens, researchers can uncover novel therapeutic candidates that might otherwise remain undiscovered.

Future directions in the study of 6-Sulfanylidene-1H-pyridine-3-carbothioamide may involve exploring its role in drug delivery systems and combination therapies. The unique structural features of this compound make it an attractive candidate for developing targeted drug delivery platforms that can enhance therapeutic outcomes. Additionally, combination therapies involving multiple active ingredients have shown greater efficacy than single-agent treatments in treating complex diseases such as cancer and infectious disorders.

The environmental impact of synthesizing and using 6-Sulfanylidene-1H-pyridine-3-carbothioamide is also an important consideration. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. These approaches align with broader trends in sustainable chemistry, which aim to make chemical processes more environmentally friendly without compromising on yield or quality.

In conclusion, 6-Sulfanylidene-1H-pyridine-3-carbothioamide (CAS No. 872271-47-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, synthetic accessibility, and promising biological activities make it a valuable tool for chemists working on drug discovery projects. As our understanding of its properties continues to grow, it is likely that new applications for this compound will emerge, further solidifying its importance in the field.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.